Cas no 213924-62-0 (1H-Indene-1-methanol, 1-amino-2,3-dihydro-)

1H-Indene-1-methanol, 1-amino-2,3-dihydro- is a versatile intermediate in organic synthesis, characterized by its fused indene ring system and functionalized with both amino and hydroxymethyl groups. This structure lends itself to applications in pharmaceuticals, agrochemicals, and materials science, where its reactivity enables the construction of complex molecular frameworks. The compound’s rigid bicyclic core enhances stereochemical control in synthetic pathways, while the amino and alcohol functionalities provide sites for further derivatization. Its stability under standard conditions and compatibility with common reagents make it a practical choice for researchers seeking to develop novel compounds with tailored properties.
1H-Indene-1-methanol, 1-amino-2,3-dihydro- structure
213924-62-0 structure
Product Name:1H-Indene-1-methanol, 1-amino-2,3-dihydro-
CAS No:213924-62-0
MF:C10H13NO
MW:163.216322660446
CID:855462
PubChem ID:10702154
Update Time:2025-11-06

1H-Indene-1-methanol, 1-amino-2,3-dihydro- Chemical and Physical Properties

Names and Identifiers

    • 1H-Indene-1-methanol, 1-amino-2,3-dihydro-
    • (1-Amino-2,3-dihydro-1H-inden-1-yl)methanol
    • EN300-65488
    • Z734150984
    • SHSCRKXSHFWZSL-UHFFFAOYSA-N
    • 1H-Indene-1-methanol, 1-amino-2,3-dihydro-
    • 1-Amino-2,3-dihydro-1h-indene-1-methanol
    • CS-0256872
    • CHEMBL4585369
    • (1-amino-2,3-dihydroinden-1-yl)methanol
    • SCHEMBL742365
    • AKOS008142747
    • 213924-62-0
    • J-504179
    • Inchi: 1S/C10H13NO/c11-10(7-12)6-5-8-3-1-2-4-9(8)10/h1-4,12H,5-7,11H2
    • InChI Key: SHSCRKXSHFWZSL-UHFFFAOYSA-N
    • SMILES: OCC1(C2C=CC=CC=2CC1)N

Computed Properties

  • Exact Mass: 163.099714038g/mol
  • Monoisotopic Mass: 163.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 46.2Ų

1H-Indene-1-methanol, 1-amino-2,3-dihydro- Pricemore >>

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Additional information on 1H-Indene-1-methanol, 1-amino-2,3-dihydro-

Research Brief on 1H-Indene-1-methanol, 1-amino-2,3-dihydro- (CAS: 213924-62-0): Recent Advances and Applications

The compound 1H-Indene-1-methanol, 1-amino-2,3-dihydro- (CAS: 213924-62-0) has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This research brief synthesizes the latest findings on this molecule, focusing on its synthesis, pharmacological properties, and emerging therapeutic uses. Recent studies highlight its role as a versatile scaffold for the development of novel bioactive compounds, particularly in the context of central nervous system (CNS) disorders and anti-inflammatory therapies.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of 1H-Indene-1-methanol, 1-amino-2,3-dihydro- derivatives via a novel catalytic asymmetric hydrogenation protocol. The researchers achieved enantioselectivities exceeding 95%, which is critical for pharmaceutical applications where chirality often determines biological activity. The study also reported improved yield (82%) compared to previous methods, making this approach more scalable for industrial production.

Pharmacological investigations have revealed promising results for this compound class. Research from the University of Cambridge (2024) identified specific derivatives of 213924-62-0 as potent modulators of GABAA receptors, with potential applications in anxiety and epilepsy treatment. The lead compound in this series showed 10-fold greater selectivity for α2/α3 subunit-containing receptors compared to traditional benzodiazepines, suggesting a reduced side effect profile.

In oncology research, a recent patent application (WO2023124567) describes novel 1H-Indene-1-methanol, 1-amino-2,3-dihydro- derivatives as inhibitors of protein-protein interactions in the p53-MDM2 pathway. Preliminary in vitro data demonstrate nanomolar activity against several cancer cell lines, with particular efficacy in hematological malignancies. The structural flexibility of this scaffold allows for optimization of both potency and pharmacokinetic properties.

The compound's potential in neurodegenerative diseases has also been explored. A 2024 study in ACS Chemical Neuroscience reported that certain fluorinated analogs of 213924-62-0 exhibit dual activity as both cholinesterase inhibitors and amyloid-β aggregation modulators. These multifunctional agents show promise for Alzheimer's disease treatment, with one candidate demonstrating improved blood-brain barrier penetration compared to current therapies.

From a safety perspective, recent toxicological studies indicate that the parent compound 1H-Indene-1-methanol, 1-amino-2,3-dihydro- has favorable acute toxicity profiles in rodent models (LD50 > 1000 mg/kg). However, researchers caution that specific derivatives may require individual assessment, as structural modifications can significantly alter metabolic pathways and potential toxicity.

The commercial landscape for 213924-62-0 is evolving, with several CROs now offering custom synthesis services for this scaffold. Market analysis suggests growing demand from pharmaceutical companies engaged in CNS drug discovery programs. Current pricing for research quantities ranges from $250-$500 per gram, though costs are expected to decrease as synthetic methodologies improve and scale-up processes are optimized.

Future research directions include exploration of this scaffold in PROTAC (proteolysis targeting chimera) design and as a basis for covalent inhibitors. The indene core's unique geometry and the amino alcohol functionality provide multiple vectors for structural diversification, making it particularly valuable in modern drug discovery paradigms that emphasize molecular complexity and three-dimensionality.

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